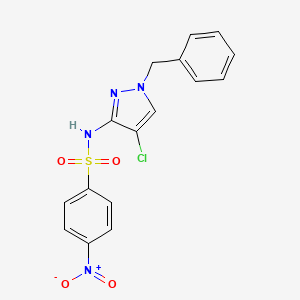![molecular formula C18H26N4O2S B10950854 1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B10950854.png)
1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-[(4-methylphenyl)sulfonyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-[(4-methylphenyl)sulfonyl]piperazine is a complex organic compound that features a pyrazole ring, a piperazine ring, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-[(4-methylphenyl)sulfonyl]piperazine typically involves multi-step organic reactions
Preparation of Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Formation of Piperazine Ring: The piperazine ring can be formed by reacting ethylenediamine with a suitable dihaloalkane.
Introduction of Sulfonyl Group: The sulfonyl group can be introduced by reacting the intermediate compound with a sulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-[(4-methylphenyl)sulfonyl]piperazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-[(4-methylphenyl)sulfonyl]piperazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-[(4-methylphenyl)sulfonyl]piperazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-pyrazole: A simpler pyrazole derivative with different biological activities.
4-methylphenylsulfonyl chloride: A precursor used in the synthesis of sulfonyl-containing compounds.
Piperazine: A basic structure that forms the core of many pharmaceutical agents.
Uniqueness
1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-[(4-methylphenyl)sulfonyl]piperazine is unique due to its combination of a pyrazole ring, a piperazine ring, and a sulfonyl group. This unique structure imparts specific chemical and biological properties that are not found in simpler compounds.
Properties
Molecular Formula |
C18H26N4O2S |
|---|---|
Molecular Weight |
362.5 g/mol |
IUPAC Name |
1-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-4-(4-methylphenyl)sulfonylpiperazine |
InChI |
InChI=1S/C18H26N4O2S/c1-4-21-14-17(16(3)19-21)13-20-9-11-22(12-10-20)25(23,24)18-7-5-15(2)6-8-18/h5-8,14H,4,9-13H2,1-3H3 |
InChI Key |
DUJRIQPZBMEKLT-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-3-butyl-5-[4-(difluoromethoxy)benzylidene]-2-thioxoimidazolidin-4-one](/img/structure/B10950772.png)
![2-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}-3-phenyl-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B10950777.png)
![2-[(2,4-difluorophenoxy)methyl]-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B10950778.png)
![13-(difluoromethyl)-4-[(3-methylpyrazol-1-yl)methyl]-11-phenyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10950779.png)

![N-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B10950792.png)
![Ethyl 2-{[(2,4,6-trichlorophenoxy)acetyl]amino}-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate](/img/structure/B10950793.png)
![N-[7-(4-methoxyphenyl)-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]benzamide](/img/structure/B10950807.png)
![N'-[(Z)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-1,2,4-oxadiazole-5-carbohydrazide](/img/structure/B10950818.png)
![4-[(4-bromophenoxy)methyl]-N-{4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl}benzamide](/img/structure/B10950825.png)
![[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl][7-(naphthalen-2-yl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone](/img/structure/B10950831.png)
![ethyl 1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxylate](/img/structure/B10950838.png)
![2-({[(2-Phenylquinolin-4-yl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B10950843.png)
![(2E)-1-[3-(difluoromethoxy)phenyl]-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)prop-2-en-1-one](/img/structure/B10950864.png)
